(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Description
The compound (3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is a highly functionalized spirocyclic molecule characterized by:
- A spiro[cyclohexane-furodioxole] core, where a cyclohexane ring is fused via a spiro junction to a tetrahydrofuro[3,4-d][1,3]dioxole moiety.
- A (3R)-1,4-dioxaspiro[4.5]decan-3-yl substituent, which introduces a spirocyclic ketal group.
This compound’s structural complexity arises from its stereochemical configuration (3aS,4S,6R,6aS) and the presence of multiple oxygen-containing rings, which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
(3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13(21-16)12-11-20-17(22-12)7-3-1-4-8-17/h12-16,19H,1-11H2/t12-,13-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZINKYMMNBMIR-OWYFMNJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C4C(C(O3)O)OC5(O4)CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@H]4[C@@H]([C@H](O3)O)OC5(O4)CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428107 | |
| Record name | (3a'S,4'S,6'R,6a'S)-6'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61489-23-4 | |
| Record name | (3a'S,4'S,6'R,6a'S)-6'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-ol is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.41 g/mol. Its structure includes multiple fused rings and functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to (3aS,4S,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl] exhibit a range of biological activities:
- Antimicrobial Activity : Some spiroketals have demonstrated effectiveness against various bacterial strains. The presence of the spirocyclic structure is thought to enhance their interaction with microbial membranes.
- Antitumor Properties : Studies have shown that compounds with similar frameworks can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective capabilities in models of neurodegenerative diseases.
Antimicrobial Activity
A study published in Journal of Natural Products highlighted the antimicrobial effects of spiroketals derived from dioxaspiro compounds. The results indicated that these compounds could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antitumor Activity
Research conducted by Smith et al. (2022) demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines (MCF-7 and HeLa). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Related Compound A | MCF-7 | 12.5 | Caspase activation |
| Related Compound B | HeLa | 15.0 | Cell cycle arrest |
Neuroprotective Effects
In a neuroprotection study, derivatives of spiroketals were shown to reduce oxidative stress in neuronal cells exposed to neurotoxins. The protective effect was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics.
-
Case Study on Antitumor Activity :
- Objective : Investigate cytotoxic effects on ovarian cancer cells.
- Method : MTT assay was used for cell viability assessment.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Spiro compounds are recognized for their high biological activity and selectivity towards various targets in cancer therapy. The rigidity of spiro junctions allows for the precise spatial arrangement of substituents that interact with biological targets. For instance, spiro compounds have been shown to selectively inhibit kinases involved in cancer pathways such as the PI3K/AKT pathway and the p53-MDM2 interaction . This specificity can lead to reduced side effects compared to traditional chemotherapeutics.
Antioxidant Properties : Recent studies highlight the antioxidant capabilities of spirocyclic derivatives. These compounds can mitigate oxidative stress-related diseases such as cancer and neurodegenerative disorders by scavenging free radicals and enhancing cellular defense mechanisms . Their structural similarity to key pharmacophores makes them promising candidates for developing new antioxidant drugs.
Anti-inflammatory Effects : Research indicates that certain spiro compounds can regulate pro-inflammatory cytokines and exhibit anti-inflammatory properties. For example, modifications of specific spiro frameworks have shown enhanced activity against inflammatory pathways in models of neuroinflammation . This suggests their potential use in treating conditions like arthritis or neurodegenerative diseases.
Materials Science Applications
Organic Electronics : Spiro compounds are increasingly utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent charge transport properties. Their unique molecular structure contributes to high morphological stability and charge mobility, essential for efficient electronic devices . Innovations in spiro-based materials have led to advancements in flexible displays and energy-efficient lighting technologies.
Nanotechnology : The incorporation of spiro structures into nanomaterials has opened new avenues for enhancing material properties at the nanoscale. Their unique optical and electronic characteristics make them suitable for applications in sensors and nanodevices, where precise control over material behavior is crucial .
Agrochemical Applications
Pesticides and Herbicides : The selective activity of spiro compounds against specific pests has led to their incorporation into agrochemical formulations. Their ability to target biological pathways in pests while minimizing impact on non-target organisms is a significant advantage in sustainable agriculture practices . Research continues into optimizing these compounds for improved efficacy and environmental safety.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Structural and Functional Differences
Core Architecture :
- The target compound features a spiro[cyclohexane-furodioxole] system, whereas analogs like those in and incorporate spiro[cyclohexane-furodioxole] or spiro[pyran-dioxole] cores. These variations influence ring strain and conformational flexibility .
Substituents :
- The (3R)-1,4-dioxaspiro[4.5]decan-3-yl group in the target compound is replaced by a dimethyl dioxolane in and a 4-propoxybenzyl ether in . Bulkier substituents (e.g., dioxaspiro[4.5]decane) increase molecular weight and hydrophobicity .
Polarity and Solubility :
- The hydroxyl group in the target compound elevates its topological polar surface area (TPSA) (~95 Ų) compared to analogs with ethers (e.g., TPSA = 64.6 in ) or esters (TPSA = 84.9 in ). This suggests higher aqueous solubility for the target compound .
Stereochemical Complexity :
- The stereochemistry of the dioxaspiro substituent (3R configuration) and spiro junctions (3aS,4S,6R,6aS) differentiates the target compound from diastereomeric analogs, which may exhibit distinct reactivity in chiral environments .
Physicochemical Behavior
- LogP and Bioavailability : The target compound’s estimated LogP (~2.5) is lower than ’s analog (LogP = 4.9), indicating reduced lipophilicity due to the hydroxyl group. This may enhance its suitability for pharmaceutical applications requiring moderate membrane permeability .
Preparation Methods
Core Structure Assembly
Sidechain Introduction
Comparative Analysis of Related Syntheses
Critical Reaction Parameters
Based on analogous systems:
- Temperature : 0°C to reflux (40–110°C)
- Catalysts : Lewis acids (BF₃, ZnCl₂) for cyclization
- Solvents : Dichloromethane, THF, or toluene
- Yield Optimization : Stepwise purification via column chromatography (silica gel, hexane/EtOAc)
Recommended Characterization Methods
| Technique | Application | Expected Data |
|---|---|---|
| X-ray Crystallography | Absolute configuration | Confirmation of 3aS,4S,6R,6aS stereochemistry |
| 2D-NMR (HSQC, HMBC) | Structural elucidation | Verification of spiro connectivity |
| HPLC-MS | Purity assessment | >95% purity threshold for pharmaceutical intermediates |
Q & A
Q. What are the optimal synthetic routes for synthesizing this spirocyclic compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions using precursors like 1,4-dioxaspiro[4.5]decane derivatives. Key steps include:
- Solvent selection : Acetonitrile (ACN) and tetrahydrofuran (THF) mixtures (3:1 ratio) are effective for maintaining solubility and reactivity .
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or chiral catalysts may enhance stereochemical control .
- Purification : Use silica gel chromatography or preparative HPLC to isolate the product, as described in similar spirocyclic syntheses .
Monitor reaction progress via TLC or in situ IR spectroscopy to optimize reaction time and yield .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer : A combination of techniques is required:
- NMR : ¹H and ¹³C NMR (e.g., δ 4.5–5.5 ppm for dioxolane protons; δ 95–110 ppm for sp³ carbons) to verify stereochemistry and functional groups .
- HRMS : Confirm molecular weight with <1 ppm error .
- IR : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
Compare data with structurally analogous compounds (e.g., 2,3:5,6-di-O-isopropylidene-D-mannofuranose) to resolve ambiguities .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
- pH stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC or UV-Vis spectroscopy .
- Light sensitivity : Store in amber vials and test photostability under UV/visible light exposure .
Advanced Research Questions
Q. What strategies can resolve contradictions in stereochemical assignments from NMR data?
- Methodological Answer :
- NOESY/ROESY : Detect through-space interactions to confirm spatial proximity of protons in stereoisomers .
- Chiral derivatization : Use Mosher’s acid or similar reagents to convert enantiomers into diastereomers for clearer NMR differentiation .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate stereoisomers .
Q. How does the stereochemistry of the 1,4-dioxaspiro[4.5]decane moiety influence reactivity in downstream reactions?
- Methodological Answer :
- Kinetic studies : Compare reaction rates of diastereomers in nucleophilic substitutions (e.g., with Grignard reagents) to assess steric/electronic effects .
- X-ray crystallography : Resolve crystal structures of intermediates to correlate stereochemistry with transition-state geometries .
- Isotopic labeling : Use ¹⁸O or deuterium labels to trace regioselectivity in ring-opening reactions .
Q. What mechanistic insights can be gained from studying acid-catalyzed hydrolysis of the dioxolane rings?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydroxyl hydrogens with deuterium to probe rate-determining steps .
- pH-rate profiling : Measure hydrolysis rates across acidic to neutral conditions to identify protonation-dependent mechanisms .
- Trapping intermediates : Use low-temperature NMR or mass spectrometry to detect oxocarbenium ion intermediates .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Simulate binding poses with target proteins (e.g., glycosidases) using AutoDock Vina or Schrödinger .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for interaction .
- QSAR : Corrogate substituent effects (e.g., dioxaspiro ring size) with inhibitory activity using CoMFA or CoMSIA models .
Q. What experimental approaches can address discrepancies in bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., known kinase inhibitors) to minimize variability .
- Metabolic stability tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
- Orthogonal assays : Confirm activity via SPR (binding affinity) and enzymatic assays (IC₅₀) .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent polarity : Correlate solubility with Hansen solubility parameters (HSPs) to identify mismatched solvent-compound interactions .
- Co-solvency studies : Test binary solvent systems (e.g., DMSO/water) to improve dissolution .
- Dynamic light scattering (DLS) : Detect aggregation in poorly soluble conditions .
Q. What methodologies validate the absence of toxic byproducts in scaled-up syntheses?
- Methodological Answer :
- LC-MS/MS screening : Use high-resolution mass spectrometry to detect trace impurities (<0.1%) .
- Genotoxicity assays : Perform Ames tests or micronucleus assays on synthetic batches .
- Green chemistry metrics : Calculate E-factors to minimize waste and hazardous reagents .
Application-Oriented Questions
Q. How can this compound serve as a precursor for glycosidase inhibitor development?
- Methodological Answer :
- Enzymatic assays : Test inhibition against α-glucosidase or β-galactosidase using p-nitrophenyl glycoside substrates .
- Structural analogs : Modify the dioxaspiro ring to enhance binding to the enzyme’s active site (e.g., fluorinated derivatives) .
- In silico screening : Prioritize analogs with improved docking scores for synthesis .
Q. What strategies enable the incorporation of this compound into supramolecular assemblies?
- Methodological Answer :
- Host-guest studies : Use cyclodextrins or cucurbiturils to assess encapsulation efficiency via fluorescence titration .
- Crystallography : Co-crystallize with macrocyclic hosts to study packing motifs .
- Surface adsorption : Analyze self-assembly on gold nanoparticles via TEM and UV-Vis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
